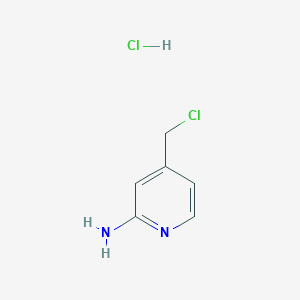

2-Amino-4-(chloromethyl)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(chloromethyl)pyridin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-4-5-1-2-9-6(8)3-5;/h1-3H,4H2,(H2,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYBPPVXPGYHTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CCl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700182 | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-31-9 | |

| Record name | 2-Pyridinamine, 4-(chloromethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride

Introduction

2-Amino-4-(chloromethyl)pyridine hydrochloride is a pivotal intermediate in contemporary pharmaceutical synthesis. Its structural motif, featuring a reactive chloromethyl group and a nucleophilic amino group on a pyridine scaffold, makes it a versatile building block for the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various reaction conditions. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this key intermediate, grounded in established chemical principles and supported by mechanistic insights. The presented methodology is designed to be both reproducible and scalable, addressing the needs of researchers in drug discovery and development.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound suggests a pathway originating from the readily available starting material, 2-amino-4-methylpyridine. The primary disconnection occurs at the C-Cl bond, pointing to a hydroxymethyl precursor. This intermediate, in turn, can be derived from the corresponding methyl group through a functional group interconversion. This multi-step approach is often preferred over direct chlorination of the methyl group to avoid potential side reactions and selectivity issues.

Caption: Retrosynthetic pathway for this compound.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a four-step sequence starting from 2-amino-4-methylpyridine. This pathway involves the protection of the amino group, benzylic bromination of the methyl group, subsequent hydrolysis to the alcohol, and a final chlorination step.

Caption: Overall workflow for the synthesis of this compound.

Step 1: Protection of the Amino Group

To prevent unwanted side reactions during the subsequent bromination step, the exocyclic amino group of 2-amino-4-methylpyridine should be protected. Acetylation is a common and effective method for this purpose, converting the amino group into a less reactive amide.

Experimental Protocol:

-

In a round-bottom flask, dissolve 2-amino-4-methylpyridine in a suitable solvent such as dichloromethane or ethyl acetate.

-

Cool the solution in an ice bath.

-

Slowly add a slight excess (e.g., 1.1 equivalents) of acetyl chloride or acetic anhydride. If using acetyl chloride, a base like triethylamine should be added to scavenge the HCl byproduct.

-

Allow the reaction to stir at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected intermediate.

Step 2: Benzylic Bromination

The methyl group of the protected 2-amino-4-methylpyridine can be selectively halogenated at the benzylic position using a free-radical initiator. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, minimizing side reactions.

Experimental Protocol:

-

Dissolve the protected 2-amino-4-methylpyridine in a non-polar solvent like carbon tetrachloride or cyclohexane.

-

Add N-bromosuccinimide (1.0-1.1 equivalents) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

Heat the mixture to reflux and irradiate with a UV lamp to facilitate the initiation of the radical reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter off the succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by brine.

-

Dry the organic layer and concentrate under reduced pressure to yield the crude bromomethyl intermediate.

Step 3: Hydrolysis and Deprotection

The bromomethyl intermediate is then converted to the corresponding alcohol via nucleophilic substitution with a hydroxide source. Under these basic conditions, the protecting group on the amino group is also cleaved.

Experimental Protocol:

-

Dissolve the crude 2-amino-4-(bromomethyl)pyridine derivative in a suitable solvent mixture, such as aqueous tetrahydrofuran (THF) or dioxane.

-

Add an excess of an aqueous base, for example, 2M sodium hydroxide solution.

-

Heat the mixture to reflux and stir until the reaction is complete, as indicated by TLC.

-

Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Dry the combined organic extracts and concentrate under reduced pressure. The crude 2-amino-4-(hydroxymethyl)pyridine can be purified by column chromatography or recrystallization.

Step 4: Chlorination and Hydrochloride Salt Formation

The final step involves the conversion of the hydroxymethyl group to a chloromethyl group using thionyl chloride (SOCl₂). This reagent also serves to form the hydrochloride salt of the final product, which often aids in its precipitation and purification.[1]

Mechanism of Chlorination:

The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The presence of the pyridine nitrogen can influence the stereochemistry of the reaction. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.[2][3]

Caption: Simplified mechanism of alcohol chlorination with thionyl chloride.

Experimental Protocol:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), suspend 2-amino-4-(hydroxymethyl)pyridine in an anhydrous solvent like toluene or dichloromethane.

-

Cool the suspension in an ice bath.

-

Slowly add thionyl chloride (at least 2 equivalents to ensure both chlorination and salt formation) dropwise to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the disappearance of the starting material.

-

Cool the mixture, and the product will likely precipitate as the hydrochloride salt.

-

Collect the solid product by filtration, wash with a cold, anhydrous solvent like diethyl ether to remove any excess thionyl chloride and other impurities.

-

Dry the product under vacuum to obtain this compound.

Quantitative Data Summary

The following table summarizes the key chemical properties of the final product.

| Property | Value | Source |

| IUPAC Name | 4-(Chloromethyl)pyridin-2-amine hydrochloride | [4] |

| Molecular Formula | C₆H₈Cl₂N₂ | [5] |

| Molecular Weight | 179.05 g/mol | [5] |

| CAS Number | 1186663-31-9 | [5] |

| Appearance | White to off-white crystalline solid | [4] |

Safety Considerations

-

Thionyl chloride (SOCl₂): This reagent is highly corrosive, toxic, and reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.

-

N-Bromosuccinimide (NBS): NBS is an irritant and a lachrymator. It should be handled with care in a fume hood.

-

Radical Initiators (AIBN, Benzoyl Peroxide): These compounds can be unstable and potentially explosive upon heating or shock. They should be stored and handled according to the manufacturer's recommendations.

-

Solvents: Many of the organic solvents used are flammable and may have associated health risks. Ensure proper ventilation and avoid ignition sources.

This guide presents a well-reasoned and detailed synthetic pathway for this compound. The protocols are based on established and reliable chemical transformations, offering a solid foundation for researchers in the field. Adherence to all safety protocols is of paramount importance when undertaking these chemical syntheses.

References

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents.

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

- CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents.

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available at: [Link]

- US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents.

-

Master Organic Chemistry. SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Available at: [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents.

-

Henry Rzepa's Blog. The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Available at: [Link]

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents.

-

PubChem. 2-Amino-4-methylpyridine. Available at: [Link]

-

Hoffman Fine Chemicals. CAS 1186663-31-9 | this compound | MFCD12198864. Available at: [Link]

Sources

2-Amino-4-(chloromethyl)pyridine hydrochloride CAS number and molecular weight

An In-Depth Technical Guide to 2-Amino-4-(chloromethyl)pyridine Hydrochloride

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development engaged with this compound. It delves into the compound's core characteristics, synthesis, reactivity, and safe handling protocols, providing expert insights grounded in established scientific principles.

Introduction: A Versatile Heterocyclic Building Block

This compound is a bifunctional pyridine derivative that has garnered significant interest as a key intermediate in medicinal chemistry and materials science.[1] Its structure incorporates a pyridine core, a nucleophilic amino group, and a highly reactive chloromethyl group. This unique combination allows for sequential and site-selective modifications, making it an invaluable scaffold for constructing complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] This guide will explore the fundamental properties, synthetic pathways, and critical applications of this compound, offering a robust framework for its effective utilization in research and development.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application. The key identifiers and physicochemical characteristics of this compound are summarized below.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1186663-31-9 | [1][2][3][4][5][6] |

| Molecular Formula | C₆H₈Cl₂N₂ (or C₆H₇N₂Cl·HCl) | [2][3][4][7] |

| Molecular Weight | 179.05 g/mol | [2][4] |

| IUPAC Name | 4-(Chloromethyl)pyridin-2-amine hydrochloride | [1][5] |

| InChI Key | YFYBPPVXPGYHTE-UHFFFAOYSA-N | [1][5] |

| MDL Number | MFCD12198864 | [3][7] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [7] |

| Solubility | The hydrochloride salt form enhances solubility in polar solvents. | [1] |

Synthesis and Reaction Mechanisms

A common and industrially viable approach begins with the corresponding methylpyridine precursor, in this case, 2-Amino-4-methylpyridine. The synthesis involves a multi-step process designed to selectively chlorinate the methyl group without affecting the sensitive amino group or the pyridine ring itself.

Plausible Synthetic Workflow

-

N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide. This step deactivates the pyridine ring towards electrophilic attack and activates the methyl group for subsequent reactions. A common oxidizing agent for this transformation is hydrogen peroxide in the presence of an acid like acetic acid.[8][9]

-

Rearrangement: The N-oxide is then typically reacted with an acylating agent, such as acetic anhydride. This leads to a rearrangement that functionalizes the methyl group, converting it into an acetoxymethyl group.

-

Hydrolysis: The resulting acetate ester is hydrolyzed under basic conditions (e.g., using aqueous sodium hydroxide) to yield the corresponding hydroxymethyl derivative, 2-Amino-4-(hydroxymethyl)pyridine.[8]

-

Chlorination: The final and most critical step is the conversion of the hydroxymethyl group to the target chloromethyl group. This is achieved using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride.[9][10] The use of thionyl chloride is often preferred as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. This step also forms the hydrochloride salt of the pyridine nitrogen and the amino group, yielding the final product.

The diagram below illustrates this generalized synthetic pathway.

Caption: Generalized workflow for the synthesis of this compound.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical industry.[1][5][11] The reactive chloromethyl group serves as an electrophilic site, readily undergoing nucleophilic substitution reactions to introduce a wide array of functional groups.

Nucleophilic Substitution Workflow

This compound is an excellent substrate for Sₙ2 reactions. The electron-withdrawing nature of the pyridine ring enhances the reactivity of the chloromethyl group, making it a potent alkylating agent for various nucleophiles.

Typical Nucleophiles:

-

Amines (R-NH₂): To form substituted aminomethylpyridines.

-

Thiols (R-SH): To generate thioethers.

-

Alcohols/Phenols (R-OH): To create ethers.

-

Cyanide (CN⁻): To introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

The diagram below outlines the logical flow of a typical nucleophilic substitution reaction.

Caption: Logical workflow for a nucleophilic substitution reaction.

Representative Experimental Protocol: N-Alkylation of Aniline

This protocol describes a general procedure for the reaction of this compound with a model nucleophile, aniline.

Objective: To synthesize 2-Amino-4-((phenylamino)methyl)pyridine.

Materials:

-

This compound (1.0 eq)

-

Aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and potassium carbonate.

-

Solvent and Reagent Addition: Add anhydrous DMF to the flask, followed by the dropwise addition of aniline at room temperature. The potassium carbonate acts as a base to neutralize the hydrochloride salt and the HCl generated during the reaction.

-

Reaction Execution: Stir the reaction mixture at room temperature (or with gentle heating, e.g., 50-60°C) and monitor its progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude residue via column chromatography on silica gel to obtain the pure N-alkylated product.

Justification of Choices:

-

Base (K₂CO₃): An inorganic base is used to avoid competing nucleophilic reactions and is easily removed during the aqueous work-up.

-

Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile.

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen or moisture.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.[7]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed. | [7] |

| H314 | Causes severe skin burns and eye damage. | [7] | |

| H332 | Harmful if inhaled. | [7] | |

| Precautionary | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [12] | |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [13] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [12] |

Handling:

-

Use this compound only within a certified chemical fume hood.[14]

-

Ensure that eyewash stations and safety showers are readily accessible.[14]

-

Avoid formation of dust and aerosols.[14]

-

Personal Protective Equipment (PPE) is mandatory: safety goggles with side shields, a face shield, a lab coat, and chemical-resistant gloves.[12]

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14][15]

-

For long-term stability, store under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and acid chlorides.[14]

Conclusion

This compound is a high-value chemical intermediate whose utility is defined by its dual functionality. The strategic placement of an amino group and a reactive chloromethyl group on the pyridine scaffold provides a powerful tool for synthetic chemists. A thorough understanding of its properties, reaction pathways, and safety protocols, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials.

References

- This compound | 1186663-31-9 | Benchchem. (URL: )

- This compound | aldlab-chemicals. (URL: )

-

CAS 1186663-31-9 | this compound | MFCD12198864 | Hoffman Fine Chemicals. (URL: [Link])

-

Synthesis of 2-chloromethyl-pyridine hydrochloride | PrepChem.com. (URL: [Link])

-

The Role of Pyridine Derivatives in Modern Drug Development | NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride | Google P

Sources

- 1. This compound | 1186663-31-9 | Benchchem [benchchem.com]

- 2. aldlab-chemicals_this compound [aldlab.com]

- 3. This compound | 1186663-31-9 [chemicalbook.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. echemi.com [echemi.com]

- 6. 1186663-31-9|this compound|BLD Pharm [bldpharm.com]

- 7. achmem.com [achmem.com]

- 8. Page loading... [guidechem.com]

- 9. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

- 10. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. 2-(Chloromethyl)pyridine hydrochloride 0.98 2-Picolyl chloride hydrochloride [sigmaaldrich.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

Navigating the Nuances of a Key Pharmaceutical Intermediate: An In-depth Technical Guide to the Reactivity and Stability of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising molecular concept to a life-changing therapeutic is paved with critical chemical intermediates. Among these, 2-Amino-4-(chloromethyl)pyridine hydrochloride stands out as a versatile building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility, however, is intrinsically linked to a nuanced understanding of its reactivity and stability. This guide offers a deep dive into the chemical behavior of this compound, providing field-proven insights and robust methodologies to ensure its effective and safe implementation in drug development workflows.

Core Chemical Identity and Physicochemical Landscape

This compound is a pyridine derivative featuring a highly reactive chloromethyl group at the 4-position and an amino group at the 2-position.[1] The hydrochloride salt form enhances its stability and solubility in polar solvents, making it more amenable to handling and reaction setup.[1]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈Cl₂N₂ | [2][3] |

| Molecular Weight | 179.05 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 1186663-31-9 | [1][2][3] |

| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3] |

The interplay between the electron-donating amino group and the electrophilic chloromethyl group, all influenced by the pyridine ring's electronics, dictates the compound's reactivity profile.

The Double-Edged Sword: Understanding and Harnessing Reactivity

The primary locus of reactivity in this compound is the benzylic-like carbon of the chloromethyl group. This position is highly susceptible to nucleophilic attack, making the compound an excellent alkylating agent for introducing the 2-amino-4-methylpyridine moiety into a larger molecular scaffold.

Nucleophilic Substitution: The Workhorse Reaction

The most prevalent application of this intermediate is in SN2 reactions with a wide array of nucleophiles.

Figure 1: Generalized SN2 reaction pathway.

Causality in Experimental Design: The choice of solvent and base is paramount in directing the outcome of these reactions. Aprotic polar solvents, such as DMF or acetonitrile, are often preferred as they effectively solvate the counter-ion of the nucleophile, thereby enhancing its reactivity. The selection of a non-nucleophilic base (e.g., K₂CO₃, NaH) is critical to deprotonate the nucleophile without competing in the substitution reaction.

Experimental Protocol: General Procedure for N-Alkylation

-

Nucleophile Activation: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (1.0 eq.) in anhydrous DMF. Add a suitable non-nucleophilic base (1.1-1.5 eq.) portion-wise at 0°C. Allow the mixture to stir for 15-30 minutes.

-

Electrophile Addition: Dissolve this compound (1.0-1.2 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

This protocol is a self-validating system as the in-process monitoring via TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time or temperature to optimize yield and minimize impurity formation.

Other Synthetic Transformations

While SN2 reactions dominate its use, the amino group can also participate in further transformations, such as metal-catalyzed cross-coupling reactions, to build more complex molecular architectures.[1]

Stability Profile: A Critical Consideration for Purity and Safety

The stability of this compound is a key factor influencing its shelf-life and the impurity profile of subsequent synthetic steps.

Hydrolytic Degradation

The primary degradation pathway is the hydrolysis of the chloromethyl group to the corresponding hydroxymethyl derivative. This is particularly relevant in the presence of moisture and can be accelerated by non-neutral pH conditions.[4]

Figure 2: Primary hydrolytic degradation pathway.

Trustworthiness Through Control: To mitigate hydrolytic degradation, it is crucial to store the compound in a tightly sealed container under an inert atmosphere and to use anhydrous solvents in reactions.[3][5] When analyzing for purity, a stability-indicating method, such as HPLC, should be employed to resolve the parent compound from its potential degradants.

Thermal and Photochemical Stability

Safe Handling and Storage: A Non-Negotiable Imperative

This compound is classified as a hazardous substance, causing severe skin burns and eye damage, and is harmful if swallowed.[5][6]

Table 2: Summary of Safety and Handling Precautions

| Precaution Category | Recommended Action | Source(s) |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, eye protection, and face protection. | [6] |

| Handling | Use in a well-ventilated place. Avoid formation of dust and aerosols. | [2] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store under an inert atmosphere and protect from moisture. | [3][5] |

| Incompatibilities | Strong oxidizing agents. | [5][7] |

Conclusion

This compound is a cornerstone intermediate for the synthesis of a multitude of pharmaceutical compounds. Its reactivity, centered on the electrophilic chloromethyl group, provides a reliable handle for molecular elaboration. However, this reactivity necessitates a thorough understanding of its stability limitations and strict adherence to safe handling protocols. By embracing the principles of causality in experimental design and maintaining a rigorous approach to storage and handling, researchers can confidently and reproducibly leverage the synthetic potential of this valuable molecule, paving the way for the next generation of innovative medicines.

References

Synthesis of 2-Amino-4-(chloromethyl)pyridine hydrochloride derivatives and analogs

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(chloromethyl)pyridine Hydrochloride and Its Analogs

Introduction: The Strategic Importance of the 2-Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a cornerstone of drug design. Among the vast family of pyridine derivatives, this compound stands out as a particularly valuable and versatile building block. The presence of a nucleophilic amino group and a highly reactive electrophilic chloromethyl group on the same scaffold provides a dual-handle for synthetic chemists to construct complex molecular architectures.

This guide offers a comprehensive exploration of the synthetic pathways leading to this compound and its key analogs. We will delve into the mechanistic rationale behind common synthetic strategies, provide detailed experimental protocols, and discuss the synthesis of related derivatives that are crucial for structure-activity relationship (SAR) studies in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this critical intermediate in their synthetic endeavors.

Core Synthetic Strategies: Pathways to a Key Intermediate

The synthesis of 2-Amino-4-(chloromethyl)pyridine is not a trivial undertaking due to the inherent reactivity of the functional groups. The choice of synthetic route is often dictated by the availability of starting materials and the desired scale of the reaction. The most logical and widely practiced approaches involve the functionalization of a pre-existing 2-amino-4-methylpyridine or 2-amino-4-(hydroxymethyl)pyridine core.

Pathway A: The Hydroxymethyl Intermediate Route (Preferred)

This is arguably the most controlled and reliable method. It involves the synthesis of 2-amino-4-(hydroxymethyl)pyridine as a key intermediate, which is then converted to the desired chloromethyl product. This two-step process allows for cleaner reactions and easier purification compared to direct chlorination of the methyl group.

Step 1: Synthesis of 2-Amino-4-(hydroxymethyl)pyridine

The precursor, 2-amino-4-methylpyridine, can be oxidized to form the corresponding alcohol. However, a more common and efficient laboratory-scale synthesis starts from 2-amino-4-picoline N-oxide. The N-oxide activates the methyl group towards rearrangement.

-

N-Oxidation: 2-Amino-4-methylpyridine is oxidized to 2-amino-4-methylpyridine N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.[1] This step is crucial as it activates the 4-position methyl group.

-

Rearrangement: The N-oxide is then treated with acetic anhydride. This induces a rearrangement to form 2-(acetylamino)-4-(acetoxymethyl)pyridine.

-

Hydrolysis: The resulting di-acetylated compound is hydrolyzed under basic conditions (e.g., aqueous NaOH) to cleave both the acetylamino and acetoxymethyl groups, yielding 2-amino-4-(hydroxymethyl)pyridine.

Step 2: Chlorination of 2-Amino-4-(hydroxymethyl)pyridine

The conversion of the primary alcohol to the corresponding alkyl chloride is a standard transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this step due to its high reactivity and the convenient formation of gaseous byproducts (SO₂ and HCl).

The reaction proceeds via the formation of a chlorosulfite ester intermediate, which then undergoes an intramolecular SNi reaction (Substitution Nucleophilic internal) or an SN2 reaction with a chloride ion to yield the final product. The use of thionyl chloride also conveniently provides the acidic conditions necessary to form the final hydrochloride salt, which improves the compound's stability and handling characteristics.[2]

Caption: Preferred synthetic route via a hydroxymethyl intermediate.

Pathway B: Direct Chlorination of 2-Amino-4-methylpyridine

While seemingly more direct, the radical chlorination of the 4-methyl group of 2-amino-4-methylpyridine presents significant challenges.

-

Selectivity: The pyridine ring itself can be susceptible to chlorination, and over-chlorination of the methyl group (to -CHCl₂ or -CCl₃) is common.

-

Amino Group Reactivity: The free amino group can react with many chlorinating agents or the HCl byproduct. Protection of the amino group (e.g., as an amide) is often necessary, adding extra steps to the synthesis.

Common radical initiators like AIBN (Azobisisobutyronitrile) with a chlorinating source such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be employed. However, achieving high yields of the mono-chlorinated product is difficult, making this route less favorable for fine chemical synthesis where purity is paramount.

Detailed Experimental Protocol: Chlorination Using Thionyl Chloride

This protocol describes the conversion of 2-amino-4-(hydroxymethyl)pyridine to its hydrochloride salt. It is a self-validating system where careful control of conditions ensures high yield and purity.

Materials and Reagents:

-

2-Amino-4-(hydroxymethyl)pyridine

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether, anhydrous

-

Nitrogen or Argon gas supply

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube or gas bubbler

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (N₂ or Ar). Vent the system through a bubbler containing mineral oil or a trap with aqueous NaOH to neutralize the HCl and SO₂ gases produced.

-

Charging the Flask: To the flask, add 2-amino-4-(hydroxymethyl)pyridine (1.0 eq) and suspend it in anhydrous dichloromethane (approx. 10-15 mL per gram of starting material).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath. Maintaining a low temperature is critical during the addition of thionyl chloride to control the exothermic reaction.

-

Reagent Addition: Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled suspension via the dropping funnel over 30-45 minutes. A slight evolution of gas (SO₂ and HCl) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Work-up and Isolation:

-

Cool the reaction mixture again in an ice bath.

-

Slowly add anhydrous diethyl ether (an anti-solvent) to precipitate the product.

-

Collect the resulting white to off-white solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

-

Drying: Dry the product under vacuum to obtain this compound. The product is typically used without further purification.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The hydrochloride salt form enhances its stability and solubility in polar solvents.[2]

Synthesis of Derivatives and Analogs: Expanding the Chemical Space

The true utility of this compound lies in its ability to serve as a scaffold for creating a diverse library of analogs. The two reactive handles can be addressed either sequentially or concurrently, depending on the desired target molecule.

Caption: Synthetic utility of the core scaffold for derivatization.

Reactions at the 4-Chloromethyl Group

The chloromethyl group is a potent electrophile, highly susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functionalities.

-

O-Alkylation: Reaction with alcohols or phenols (ROH) in the presence of a non-nucleophilic base (e.g., K₂CO₃, NaH) yields ether derivatives.

-

S-Alkylation: Thiols (RSH) readily displace the chloride to form thioethers, a common linkage in many bioactive molecules.[2]

-

N-Alkylation: Primary or secondary amines (R₂NH) react to produce secondary or tertiary aminomethyl pyridine derivatives.

Reactions at the 2-Amino Group

The amino group serves as a versatile nucleophile and a handle for cross-coupling reactions.

-

Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides provides stable amide and sulfonamide derivatives, respectively.

-

Buchwald-Hartwig Amination: The amino group can be coupled with aryl halides using a palladium or copper catalyst to form N-aryl derivatives, significantly expanding molecular complexity.[2]

Data Summary: Synthetic Approaches

| Starting Material | Key Reagents | Intermediate(s) | Target Product | Typical Yield (%) | Reference |

| 2-Amino-4-methylpyridine | H₂O₂, Ac₂O, NaOH | 2-Amino-4-(hydroxymethyl)pyridine | 2-Amino-4-(chloromethyl)pyridine HCl | (Not specified) | Analogy from[1] |

| 2-Amino-4-(hydroxymethyl)pyridine | SOCl₂ | - | 2-Amino-4-(chloromethyl)pyridine HCl | High | General Method[3] |

| 2-Amino-4-(chloromethyl)pyridine HCl | Phenylboronic acid, Pd(PPh₃)₄ | - | 4-(Benzylamino)pyridine derivatives | 68-72% | [2] |

| 2-Amino-4-(chloromethyl)pyridine HCl | Phenols, K₂CO₃/DMF | - | 2-((Phenoxy)methyl)pyridine derivatives | Up to 98% | [2] |

Conclusion

This compound is a high-value intermediate whose successful synthesis hinges on a strategic, multi-step approach. The pathway involving the isolation of a 2-amino-4-(hydroxymethyl)pyridine intermediate offers the most reliable and scalable method, avoiding the selectivity issues inherent in direct chlorination. The dual reactivity of the final compound provides a rich platform for the synthesis of diverse libraries of molecules for drug discovery and development. By understanding the underlying chemical principles and adhering to controlled experimental protocols, researchers can effectively harness the synthetic power of this essential building block.

References

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]

- CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate. Available at: [Link]

- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.

-

Synthesis of 2-chloromethyl-pyridine hydrochloride. PrepChem.com. Available at: [Link]

- CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. Google Patents.

Sources

An In-depth Technical Guide to the Applications of 2-Amino-4-(chloromethyl)pyridine Hydrochloride in Organic Synthesis

Abstract

2-Amino-4-(chloromethyl)pyridine hydrochloride is a bifunctional heterocyclic compound of significant interest in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique architecture, featuring a highly reactive electrophilic chloromethyl group at the C4 position and a versatile nucleophilic amino group at the C2 position, renders it a powerful building block for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its reactivity profile, core applications, and field-proven experimental protocols. We will explore its utility in nucleophilic substitution reactions, metal-catalyzed cross-couplings, and the synthesis of fused heterocyclic systems, offering researchers and drug development professionals a practical framework for leveraging this valuable synthetic intermediate.

Core Characteristics and Reactivity Profile

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties. This compound is typically supplied as a stable, crystalline solid, with its hydrochloride salt form enhancing both stability and solubility in polar solvents.[1]

| Property | Value | Reference |

| IUPAC Name | 4-(Chloromethyl)pyridin-2-amine hydrochloride | [1] |

| CAS Number | 1186663-31-9 | [1][2][3] |

| Molecular Formula | C₆H₇N₂Cl · HCl (or C₆H₈Cl₂N₂) | [1][2] |

| Molecular Weight | 179.05 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in polar solvents like DMF and DMSO | [4] |

Duality in Reactivity: Electrophilic and Nucleophilic Centers

The synthetic versatility of this compound stems from the distinct and controllable reactivity of its two primary functional groups.

-

The Electrophilic C4-Chloromethyl Group: The chloromethyl group (-CH₂Cl) is the molecule's primary reactive center for nucleophilic attack. The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the benzylic-like carbon, making it highly susceptible to displacement by a wide range of nucleophiles.[1][4] This reactivity predominantly follows a bimolecular nucleophilic substitution (SN2) mechanism.[4]

-

The Nucleophilic C2-Amino Group: The amino group (-NH₂) at the C2 position serves as a potent nucleophile and a handle for further functionalization. It can participate in N-alkylation, acylation, and various metal-catalyzed cross-coupling reactions, providing a secondary site for molecular elaboration.[1][5]

This dual-reactivity profile allows for sequential, and sometimes one-pot, functionalization strategies, enabling the rapid construction of diverse chemical libraries from a single, readily available starting material.

The Workhorse Reaction: Nucleophilic Substitution

The most prevalent application of this reagent involves the SN2 displacement of the chloride from the chloromethyl group. This reaction is reliable, high-yielding, and tolerant of a broad spectrum of nucleophiles.

General SN2 Mechanism

The reaction proceeds via a concerted, single-step mechanism where the nucleophile attacks the carbon atom of the chloromethyl group, leading to the simultaneous displacement of the chloride leaving group.[4][6]

Caption: General SN2 mechanism at the C4-chloromethyl position.

Key Substitution Reactions

-

N-Alkylation: Primary and secondary amines readily react to form the corresponding 4-(aminomethyl)pyridine derivatives.[4] This is a cornerstone reaction for introducing the aminopyridine scaffold into larger molecules, particularly in the synthesis of kinase inhibitors and other biologically active compounds.[4]

-

O-Alkylation: Alcohols and phenols, typically under basic conditions to form the more potent alkoxide or phenoxide nucleophiles, react to yield ether linkages.

-

S-Alkylation: Thiols and thiophenols are excellent soft nucleophiles that react efficiently to form thioethers, a common functional group in various pharmaceutical agents.[7]

Experimental Protocol: General N-Alkylation

This protocol provides a robust starting point for the N-alkylation of various amine nucleophiles.

-

Setup: To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile), add the desired primary or secondary amine (1.1-2.0 eq.).

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or diisopropylethylamine (DIPEA, 2.0-3.0 eq.) to neutralize the hydrochloride salt and the HCl generated during the reaction.[4]

-

Reaction: Stir the mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature depends on the nucleophilicity of the amine.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Leveraging the C2-Amino Group: Advanced Syntheses

Once the C4-position has been functionalized, the C2-amino group provides a secondary handle for diversification, enabling access to a rich variety of complex heterocyclic structures.

Metal-Catalyzed Cross-Coupling

The amino group can be a key participant in powerful C-N and C-C bond-forming reactions.

-

Suzuki-Miyaura Coupling: The aminopyridine moiety can react with boronic acids in the presence of a palladium catalyst to form aryl- or heteroaryl-substituted aminopyridines.[1]

-

Buchwald-Hartwig Amination: This reaction allows for the formation of N-aryl derivatives, coupling the C2-amino group with aryl halides using a copper or palladium catalyst.[1]

Synthesis of Fused Heterocyclic Systems

A particularly elegant application involves a two-step sequence where the chloromethyl group first reacts with a nucleophile, which then participates in a subsequent cyclization with the C2-amino group. This is a highly efficient method for constructing fused bicyclic systems like imidazo[1,2-a]pyridines, which are privileged scaffolds in medicinal chemistry.[1]

Caption: Divergent synthesis of kinase inhibitors.

This strategic approach allows medicinal chemists to rapidly generate a matrix of compounds by varying the R¹ (amine) and R² (boronic acid) groups, facilitating the exploration of the structure-activity relationship (SAR) around the aminopyridine core.

Conclusion

This compound is a high-value, versatile, and commercially available building block for organic synthesis. Its utility is defined by a predictable and robust reactivity profile dominated by nucleophilic substitution at the C4-chloromethyl position, complemented by the synthetic potential of the C2-amino group. From simple alkylations to the strategic construction of complex, fused heterocyclic systems, this reagent provides an efficient and reliable entry point for the synthesis of novel compounds with significant potential in drug discovery and development. The protocols and workflows outlined in this guide serve as a testament to its broad applicability and establish it as an indispensable tool for the modern synthetic chemist.

References

-

Reid, J. R., & Calvin, M. (1978). N-alkylation of amino acid residues by chloromethyl groups. A potential side reaction in the solid phase peptide synthesis. International Journal of Peptide and Protein Research, 12(3), 121-129. Retrieved from [Link]

-

Murugesan, S. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]

- Google Patents. (n.d.). CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Hoffman Fine Chemicals. (n.d.). CAS 1186663-31-9 | this compound. Retrieved from [Link]

-

Kelland, S. J., et al. (2014). New methodology for the N-alkylation of 2-amino-3-acylthiophenes. Organic & Biomolecular Chemistry, 12(38), 7596-7605. Retrieved from [Link]

-

Özkal, E., et al. (2019). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. ResearchGate. Retrieved from [Link]

Sources

- 1. This compound | 1186663-31-9 | Benchchem [benchchem.com]

- 2. This compound | 1186663-31-9 [chemicalbook.com]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. gacariyalur.ac.in [gacariyalur.ac.in]

- 7. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

The Versatile Synthon: A Technical Guide to 2-Amino-4-(chloromethyl)pyridine Hydrochloride in Modern Drug Discovery

Foreword: Unlocking Molecular Complexity

In the intricate landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of available synthons, 2-Amino-4-(chloromethyl)pyridine hydrochloride has emerged as a particularly valuable and versatile intermediate. Its unique combination of a nucleophilic amino group and a highly reactive electrophilic chloromethyl group, situated on a biologically relevant pyridine scaffold, offers a powerful toolkit for molecular architects. This guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to deliver field-proven insights into its practical application, reactivity, and strategic deployment in drug development programs.

Core Molecular Attributes and Strategic Implications

Understanding the inherent chemical personality of this compound is the foundation for its effective utilization. The hydrochloride salt form enhances its stability and solubility in polar solvents, simplifying handling and reaction setup.[1]

| Property | Value/Description | Strategic Implication for the Synthetic Chemist |

| Molecular Formula | C₆H₈Cl₂N₂ | A relatively low molecular weight building block, advantageous for constructing drug candidates that adhere to Lipinski's Rule of Five.[2][3] |

| Molecular Weight | 179.05 g/mol | Facilitates straightforward stoichiometric calculations in reaction planning.[1] |

| Appearance | White to off-white crystalline solid | Provides a simple visual cue for material quality and stability. |

| Key Functional Groups | 2-amino group, 4-chloromethyl group, pyridine ring | Offers three distinct points for chemical modification, enabling diverse synthetic pathways. |

| Reactivity Centers | Electrophilic Center: The benzylic carbon of the -CH₂Cl group. Nucleophilic Center: The nitrogen of the 2-amino group. | This dual reactivity allows for sequential or orthogonal synthetic strategies. |

The true power of this molecule lies in the electronic interplay between its functional groups. The electron-donating amino group modulates the reactivity of the pyridine ring, while the chloromethyl group serves as a potent electrophilic handle for introducing a wide array of functionalities through nucleophilic substitution.

The Cornerstone Reaction: Nucleophilic Substitution

The high reactivity of the chloromethyl group is the most exploited feature of this building block.[1] This group's susceptibility to nucleophilic attack allows for the facile formation of new carbon-heteroatom and carbon-carbon bonds.

Mechanistic Considerations: An SN2 Pathway

The reaction proceeds via a concerted SN2 mechanism, where the nucleophile attacks the electrophilic carbon atom, and the chloride ion is displaced in a single step.[4]

Caption: SN2 reaction mechanism at the chloromethyl group.

Expert Insight: The choice of solvent and base is critical for the success of these reactions. Aprotic polar solvents like DMF or DMSO are often preferred as they effectively solvate the counter-ions of the nucleophile without interfering with its nucleophilicity. The selection of a base, typically a non-nucleophilic one like potassium carbonate or triethylamine, is crucial to deprotonate the nucleophile (if necessary) without competing in the substitution reaction.

Common Nucleophilic Partners

A wide variety of nucleophiles can be employed to construct diverse molecular architectures.

| Nucleophile Type | Example | Resulting Linkage | Typical Reaction Conditions |

| O-Nucleophiles | Phenols, Alcohols | Ether | K₂CO₃, DMF, 60-80 °C |

| N-Nucleophiles | Amines (primary, secondary), Anilines | Amine | Et₃N, CH₃CN, reflux |

| S-Nucleophiles | Thiols, Thiophenols | Thioether | NaH, THF, 0 °C to RT |

Protocol: General Procedure for N-Alkylation

This protocol outlines a typical procedure for the reaction of this compound with a generic primary amine.

Materials:

-

This compound

-

Primary amine of choice (1.0 - 1.2 equivalents)

-

Triethylamine (Et₃N) (2.5 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, and heating mantle

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

-

Add anhydrous acetonitrile to create a stirrable suspension.

-

Add the primary amine (1.1 eq) to the suspension.

-

Add triethylamine (2.5 eq) dropwise to the reaction mixture. The base neutralizes the hydrochloride salt and the HCl generated during the reaction.

-

Heat the reaction mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove triethylamine hydrochloride.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

Advanced Synthetic Strategies

Beyond simple nucleophilic substitution, the dual functionality of this building block allows for more complex synthetic transformations, making it a cornerstone in the synthesis of heterocyclic compounds and other privileged scaffolds in medicinal chemistry.[2][5]

Intramolecular Cyclization: Access to Fused Ring Systems

The amino and chloromethyl groups can participate in intramolecular reactions to form fused bicyclic systems like imidazo[1,2-a]pyridines, which are prevalent in many biologically active molecules.

Caption: Workflow for imidazo[1,2-a]pyridine synthesis.

Cross-Coupling Reactions

The amino group can direct or participate in metal-catalyzed cross-coupling reactions, although the pyridine nitrogen itself is often a more active participant. However, the amino group can be acylated or otherwise modified to tune the electronic properties of the ring, influencing the outcomes of reactions like Suzuki or Buchwald-Hartwig couplings.[1]

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is essential for laboratory safety.

-

Hazard Profile: This compound is harmful if swallowed and causes severe skin burns and eye damage.[6][7] It is also suspected of causing genetic defects and cancer.[8] High concentrations can be destructive to mucous membranes and the upper respiratory tract.[9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8][10][11] Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12][13]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8][12] It is recommended to store under an inert atmosphere.[14] Keep away from incompatible materials such as strong oxidizing agents.[6][9]

-

Spill Response: In case of a spill, dampen the solid material with water and transfer it to a suitable container for disposal.[15] Avoid generating dust.[8] Ensure the area is properly cleaned and decontaminated.

Conclusion: A Strategic Asset in Drug Discovery

This compound is more than just a chemical intermediate; it is a strategic tool that empowers medicinal chemists to rapidly generate libraries of diverse compounds. Its predictable reactivity, coupled with the biological relevance of the 2-aminopyridine scaffold, ensures its continued prominence in the quest for novel therapeutics.[2][16][17] By understanding its core principles and applying the insights provided in this guide, researchers can fully leverage the synthetic potential of this powerful building block.

References

- This compound | 1186663-31-9 | Benchchem. (URL: )

-

2-Aminopyridine – an unsung hero in drug discovery - RSC Publishing. (URL: [Link])

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC - PubMed Central. (URL: [Link])

-

3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem. (URL: [Link])

-

Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

2-Aminopyridine - An unsung hero in drug discovery | Request PDF - ResearchGate. (URL: [Link])

-

This compound - Achmem. (URL: [Link])

-

Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed. (URL: [Link])

-

Nucleophilic Substitution Reactions. (URL: [Link])

Sources

- 1. This compound | 1186663-31-9 | Benchchem [benchchem.com]

- 2. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

- 14. achmem.com [achmem.com]

- 15. 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | CID 23394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-(chloromethyl)pyridine hydrochloride reaction mechanisms

An In-depth Technical Guide to the Reaction Mechanisms of 2-Amino-4-(chloromethyl)pyridine Hydrochloride

This guide provides a comprehensive exploration of the core reaction mechanisms of this compound, a pivotal building block for researchers, scientists, and professionals in drug development. Our focus is on delivering field-proven insights, moving beyond simple procedural lists to explain the fundamental causality behind experimental choices and reaction outcomes.

Introduction: A Versatile Heterocyclic Intermediate

This compound is a bifunctional pyridine derivative of significant interest in medicinal chemistry and pharmaceutical synthesis.[1] Its structure incorporates three key features that dictate its reactivity:

-

An Electrophilic Chloromethyl Group: The -CH₂Cl group at the 4-position is analogous to a benzylic halide. This makes the methylene carbon highly susceptible to nucleophilic attack, serving as the primary site for molecular elaboration.[1]

-

A Nucleophilic Amino Group: The -NH₂ group at the 2-position can participate in a variety of transformations, including metal-catalyzed cross-coupling reactions, and influences the electronic properties of the pyridine ring.[1]

-

A Pyridine Ring: The heterocyclic core provides a scaffold with specific electronic and solubility characteristics, while the hydrochloride salt form enhances stability and solubility in polar solvents.[1]

This unique combination of reactive sites makes the compound an ideal starting material for constructing complex molecules with desired biological activities.[2]

The Core Reaction Mechanism: SN2 Nucleophilic Substitution

The predominant reaction mechanism for this compound involves the highly reactive chloromethyl group. This functionality is an excellent electrophile, readily undergoing nucleophilic substitution reactions.[1][3]

The SN2 Pathway

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5] This is a single, concerted step where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside, relative to the chlorine atom. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is displaced as the leaving group.[4][6]

The rate of this reaction is dependent on the concentration of both the pyridine substrate and the incoming nucleophile.[4] The choice of solvent is critical; polar aprotic solvents such as DMF or acetonitrile are preferred as they can solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.[5]

Caption: Generalized SN2 reaction at the chloromethyl group.

Enhancing Reactivity: The Role of Catalysts

In certain cases, the rate of substitution can be significantly enhanced by a catalyst. The addition of a catalytic amount of potassium iodide (KI) is a common strategy. This facilitates an in-situ Finkelstein reaction, where the chloride is temporarily replaced by iodide to form the more reactive 2-amino-4-(iodomethyl)pyridine intermediate. Iodide is a superior leaving group compared to chloride, accelerating the subsequent reaction with the primary nucleophile.[1]

Competing Reactions and Secondary Reactivity

While SN2 substitution at the chloromethyl group is dominant, the other functional groups impart secondary reactivity that is crucial for multi-step syntheses.

-

Amino Group Transformations: The 2-amino group can undergo N-arylation via Buchwald-Hartwig amination or participate in Suzuki-Miyaura coupling reactions with boronic acids, typically after the primary substitution has occurred.[1]

-

Heterocycle Formation: The proximity of the amino group and the reactive chloromethyl handle (after conversion to another functional group) allows for intramolecular cyclization reactions to form fused heterocyclic systems, such as imidazo[1,2-a]pyridines.[1]

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water or strong bases like sodium hydroxide, which converts it to a hydroxymethyl group.[1][3] This can be an undesirable side reaction or a deliberate synthetic transformation.

Key Synthetic Transformations & Data

The high reactivity of the chloromethyl group allows for the efficient introduction of a wide variety of functional groups. The following table summarizes common transformations with representative conditions and yields, demonstrating the versatility of this building block.

| Nucleophile Class | Specific Nucleophile | Base (if needed) | Solvent | Temp. (°C) | Product Type | Typical Yield (%) | Reference |

| Amines | Morpholine | K₂CO₃ | Acetonitrile | 80 | 4-((Pyridin-4-yl)methyl)morpholine | 70-85 | [5] |

| Aniline | Et₃N | Dioxane | 100 | N-((Pyridin-4-yl)methyl)aniline | 60-75 | [5] | |

| Thiols | Thiophenol | K₂CO₃ | DMF | Room Temp | 4-(Phenylthiomethyl)pyridine | ~76 | [1][5] |

| Azides | Sodium Azide | N/A | DMF | Room Temp | 4-(Azidomethyl)pyridine | 80-90 | [5] |

| Hydrolysis | NaOH (aq.) | N/A | Water | N/A | (2-Aminopyridin-4-yl)methanol | 88 | [1] |

Field-Proven Experimental Protocol: Synthesis of a 4-(Thiomethyl)pyridine Derivative

This protocol provides a self-validating workflow for a typical SN2 reaction, explaining the rationale behind each step.

Objective: To synthesize 4-((2-Aminopyridin-4-yl)methylthio)phenol by reacting this compound with 4-mercaptophenol.

Step-by-Step Methodology:

-

Reagent Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (K₂CO₃, 1.5 equivalents) in anhydrous dimethylformamide (DMF, 0.5 M).

-

Expertise & Causality: An inert atmosphere prevents oxidation of the thiol. K₂CO₃ is a mild base used to deprotonate the thiol, generating the more potent thiolate nucleophile. Anhydrous DMF is used as it is a polar aprotic solvent that effectively facilitates S

N2 reactions.

-

-

Nucleophile Activation: Add 4-mercaptophenol (1.1 equivalents) to the suspension at room temperature and stir for 15-20 minutes.

-

Trustworthiness: This pre-stirring step ensures the complete formation of the potassium thiophenolate salt, maximizing the concentration of the active nucleophile before the electrophile is introduced.

-

-

Electrophile Addition: Add this compound (1.0 equivalent) to the reaction mixture.

-

Expertise & Causality: The hydrochloride salt is used for its stability. The base (K₂CO₃) will neutralize the HCl in situ, liberating the free base of the pyridine for the reaction.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Trustworthiness: Active monitoring prevents the formation of side products from over-reaction and confirms the reaction has reached completion, ensuring reproducibility.

-

-

Workup and Extraction: Once complete, pour the reaction mixture into water and extract the product with a suitable organic solvent like ethyl acetate (3x volumes).

-

Expertise & Causality: This "quenching" step stops the reaction and separates the water-soluble DMF and inorganic salts from the organic product. Multiple extractions ensure efficient recovery of the product.

-

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.

-

Expertise & Causality: The brine wash removes residual water. Drying with Na₂SO₄ removes all traces of water before solvent evaporation. Column chromatography is the standard method for purifying organic compounds to obtain a high-purity final product.

-

Caption: A typical experimental workflow for SN2 substitution.

Conclusion

This compound is a foundational reagent whose reactivity is dominated by the SN2 mechanism at its benzylic-like chloromethyl group. A thorough understanding of this primary pathway, coupled with an awareness of the secondary reactivity of the amino group and pyridine core, allows chemists to strategically design and execute complex synthetic routes. By carefully selecting nucleophiles, solvents, and catalysts, researchers can leverage this versatile building block to construct a vast array of functionalized pyridine derivatives for applications ranging from pharmaceuticals to materials science.

References

-

PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride. Available at: [Link]

-

Nucleophilic Substitution Reactions. Available at: [Link]

-

MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. Available at: [Link]

-

Royal Society of Chemistry. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. Available at: [Link]

-

Química Organica.org. Nucleophilic substitution reactions in pyridine. Available at: [Link]

- Google Patents. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride.

- Google Patents. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 2-Amino-4-(trifluoromethyl)pyridine in Modern Synthesis. Available at: [Link]

Sources

- 1. This compound | 1186663-31-9 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4-Chloro-2-(chloromethyl)pyridine hydrochloride | 119396-04-2 | Benchchem [benchchem.com]

- 4. gacariyalur.ac.in [gacariyalur.ac.in]

- 5. benchchem.com [benchchem.com]

- 6. Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Elucidation of 2-Amino-4-(chloromethyl)pyridine Hydrochloride: A Technical Guide for Researchers

Introduction

2-Amino-4-(chloromethyl)pyridine hydrochloride is a substituted pyridine derivative of significant interest in pharmaceutical and agrochemical research. Its bifunctional nature, featuring a nucleophilic amino group and an electrophilic chloromethyl group, makes it a versatile building block in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and structural verification. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, grounded in a comparative analysis of structurally related compounds. Due to the limited availability of published experimental spectra for the title compound, this guide synthesizes data from analogous structures to provide a robust, predictive framework for researchers.

The molecular structure consists of a pyridine ring substituted with an amino group at the 2-position and a chloromethyl group at the 4-position. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The protonation of the pyridine nitrogen in the hydrochloride salt will significantly influence the chemical shifts of the aromatic protons, causing them to appear at a lower field (higher ppm) compared to the free base.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the chloromethyl protons, and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nature of the protonated pyridine ring.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment | Mechanistic Insight |

| ~8.0-8.2 | Doublet (d) | H-6 | The proton adjacent to the protonated ring nitrogen (H-6) is expected to be the most downfield aromatic proton due to the strong deshielding effect. |

| ~6.8-7.0 | Doublet (d) | H-5 | This proton is ortho to the chloromethyl group and meta to the amino group. |

| ~6.6-6.8 | Singlet (s) or narrow doublet | H-3 | The proton ortho to the amino group and meta to the chloromethyl group. Its multiplicity will depend on the coupling with H-5. |

| ~4.7-4.9 | Singlet (s) | -CH₂Cl | The methylene protons of the chloromethyl group are expected to be a singlet and are deshielded by the adjacent chlorine atom. |

| ~7.0-7.5 | Broad Singlet (br s) | -NH₂ | The amino protons often appear as a broad singlet and their chemical shift can be variable depending on concentration and solvent. |

| ~13.0-14.0 | Broad Singlet (br s) | N-H⁺ (and HCl) | The proton on the pyridine nitrogen and the hydrochloride proton may be exchangeable and appear as a very broad signal downfield. |

Causality of Predictions: These predictions are based on the analysis of ¹H NMR data for related structures such as 2-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)pyridine hydrochloride[1][2]. The presence of the electron-donating amino group at the 2-position is expected to shift the signals for H-3 and H-5 to a higher field (lower ppm) compared to a pyridine ring without this substituent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. The protonation of the pyridine nitrogen will also influence the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Predicted Chemical Shift (δ) ppm | Assignment | Mechanistic Insight |

| ~158-160 | C-2 | The carbon bearing the amino group is expected to be significantly upfield due to the strong shielding effect of the nitrogen. |

| ~150-152 | C-6 | The carbon adjacent to the ring nitrogen is expected to be downfield. |

| ~148-150 | C-4 | The carbon attached to the chloromethyl group will be downfield. |

| ~115-117 | C-5 | Aromatic CH carbon. |

| ~110-112 | C-3 | Aromatic CH carbon, shielded by the adjacent amino group. |

| ~45-47 | -CH₂Cl | The aliphatic carbon of the chloromethyl group. |

Causality of Predictions: The predicted chemical shifts are extrapolated from data for 2-(Chloromethyl)pyridine hydrochloride and 4-(Chloromethyl)pyridine hydrochloride[3][4]. The positions of the carbons are assigned based on established substituent effects in pyridine rings.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures data reproducibility and accuracy.

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if using a non-aqueous solvent.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: ≥1024, to achieve an adequate signal-to-noise ratio.

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups within a molecule through their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorptions for the N-H, C-H, C=N, and C=C bonds.

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Mechanistic Insight |

| 3400-3200 | N-H stretch | Primary Amine (-NH₂) | The presence of two bands in this region is characteristic of the symmetric and asymmetric stretching of the primary amine. |